molecular formula C7H4FIO B1344340 2-Fluoro-3-iodobenzaldehyde CAS No. 146137-83-9

2-Fluoro-3-iodobenzaldehyde

Cat. No.: B1344340
CAS No.: 146137-83-9
M. Wt: 250.01 g/mol
InChI Key: PJINTMYHQOGFTQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4FIO It is characterized by the presence of both fluorine and iodine substituents on a benzaldehyde ring

Scientific Research Applications

2-Fluoro-3-iodobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.

    Medicine: It is investigated for its potential as a precursor in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.

    Industry: It is employed in the manufacture of specialty chemicals and materials with specific functional properties.

Safety and Hazards

The safety information for 2-Fluoro-3-iodobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of 2-fluoro-3-substituted benzaldehydes.

    Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.

    Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-fluoro-3-iodobenzaldehyde in various applications depends on its chemical reactivity. In biological systems, it may interact with specific enzymes or receptors, leading to the formation of covalent bonds or reversible interactions. The presence of both fluorine and iodine atoms can influence its electronic properties, making it a versatile intermediate in the synthesis of target molecules.

Comparison with Similar Compounds

  • 2-Fluoro-4-iodobenzaldehyde
  • 2-Fluoro-5-iodobenzaldehyde
  • 2-Fluoro-6-iodobenzaldehyde

Comparison: 2-Fluoro-3-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its reactivity and the types of chemical transformations it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJINTMYHQOGFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (10.42 mL, 74.36) in THF (135 mL) under N2 in an ice bath at 0-5° C. was added dropwise over 10 min n-BuLi (42.25 mL, 67.6 mmol) and stirred at this temperature for 10 min. Cooled the reaction mixture to −78° C. in a dry ice/acetone bath and dropwise added 1-fluoro-2-iodobenzene (7.88 mL, 67.6 mmol) over 5 min. Stirred at this temperature for 1 h, dropwise added DMF (6.26 mL, 74.36 mL) over 5 min, and stirred for 10 min. Added Acetic Acid (13.5 mL) followed by H2O and extracted with Et2O (2×). The combined organic solution was washed (0.1 N HCl then brine), dried (MgSO4), filtered and concentrated. The crude benzaldehyde (16.9 g) was taken onto the next step without purification. 1H NMR was consistent with structure.
Quantity
10.42 mL
Type
reactant
Reaction Step One
Quantity
42.25 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
7.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
13.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Manganese (IV) oxide (15.40 g, 177 mmol) was added portionwise to a stirred solution of (2-fluoro-3-iodophenyl)methanol (preparation 22c, 4.03 g, 16 mmol) in dichloromethane (140 mL) and the mixture was stirred at 50° C. After 3 hours, the mixture was filtered through Celite® and the solvent was evaporated to give the title compound (2.10 g, 53%) as a white solid.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
catalyst
Reaction Step One
Yield
53%

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